- Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicalsJournal of the Chemical Society, 2001, (20), 2704-2710,
Cas no 90-02-8 (2-Hydroxybenzaldehyde)
2-Hydroxybenzaldehyde structure
2-Hydroxybenzaldehyde Properties
Names and Identifiers
-
- 2-Hydroxybenzaldehyde
- Salicylaldehyde
- 2-FORMYLPHENOL
- 2-hydroxy-benzaldehyde
- 2-hydroxyl-1-benzaldehyde
- 2-hydroxylphenylaldehyde
- FEMA 3004
- o-Formylphenol
- ortho-hydroxybenzaldehyde
- salicyaldehyde
- salicyladehyde
- Salicylal
- SALICYLALDEHYD
- SALICYLIALDENYDE
- Salicylic aldehyde
- 2-Hydroxybenzaldehyde (ACI)
- Salicylaldehyde (8CI)
- 2-Hydroxy-1-benzaldehyde
- NSC 112278
- NSC 49178
- NSC 83559
- NSC 83560
- NSC 83561
- NSC 83562
- NSC 97202
- o-Hydroxybenzaldehyde
- Dembrexine Hydrochloride Monohydrate Imp. D (EP): 2-Hydroxybenzaldehyde (Salicylaldehyde)
- +Expand
-
- MFCD00003317
- SMQUZDBALVYZAC-UHFFFAOYSA-N
- 1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
- O=CC1C(O)=CC=CC=1
- 471388
Computed Properties
- 122.03700
- 1
- 2
- 1
- 122.037
- 9
- 101
- 0
- 0
- 0
- 0
- 0
- 1
- 1.8
- 5
- 0
- 37.3
Experimental Properties
- 1.20470
- 37.30000
- 8326
- n20/D 1.573(lit.)
n20/D 1.573 - Slightly soluble
- 197 °C(lit.)
- 1-2 °C (lit.)
- 1 mmHg ( 33 °C)
- Fahrenheit: 170.6 ° f
Celsius: 77 ° c - 3004
- 4.9g/l
- Colorless transparent to yellowish oily liquid, with a burning smell and almond smell. [1]
- 6-8 (H2O, 20℃)Not applicable
- Stable. Combustible. Incompatible with strong bases, strong reducing agents, strong acids, strong oxidizing agents.
- Used as analytical reagent, perfume, gasoline additive and organic synthesis. [12]
- Air & Light Sensitive
- 8.37(at 25℃)
- 1.146 g/mL at 25 °C(lit.)
2-Hydroxybenzaldehyde Price
2-Hydroxybenzaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Manganese oxide (Mn3O4) , Poly(vinyl alcohol) , 4-[(9-Acridinylimino)methyl]-2-methoxyphenol (Cu complex) Solvents: Water ; 4 h, 80 °C
Reference
- High catalytic performance of the first electrospun nano-biohybrid, Mn3O4/copper complex/polyvinyl alcohol, from Amaranthus spinosus plant for biomimetic oxidation reactionsApplied Organometallic Chemistry, 2020, 34(4),,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: tert-Butyllithium ; 5 min, -78 °C
1.2 18 h, 0 °C
1.2 18 h, 0 °C
Reference
- Total Synthesis of Palodesangren B Trimethyl Ether and D Dimethyl Ether via a Late-Stage Formation of 2H-Pyran-2-one of the Tetrahydrobenzo[c]pyranochromenone CoreJournal of Organic Chemistry, 2019, 84(21), 13410-13429,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Toluene ; 15 h, 80 °C
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
Reference
- Cesium carbonate mediated aryl triflate esters' deprotectionTetrahedron Letters, 2013, 54(51), 7078-7079,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κ… Solvents: Acetonitrile , Water ; 2.5 h, reflux
Reference
- Selective oxidation of alcohols to aldehydes using inorganic-organic hybrid catalyst based on zinc substituted polyoxometalate and ionic liquidJournal of Coordination Chemistry, 2012, 65(6), 1071-1081,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate , Hydrogen peroxide Catalysts: Ammonium iodide Solvents: Water ; rt; 20 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Mild, efficient, and greener dethioacetalization protocol using 30% hydrogen peroxide in catalytic combination with ammonium iodideSynthetic Communications, 2011, 41(16), 2374-2384,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) , Ruthenium (complex with salen-modified polymer) , 2-Propenoic acid, 2-methyl-, methyl ester, polymer with diethenylbenzene and 2-o… (salen-modified, metal complex) Solvents: Methanol ; 60 °C; 60 °C; 2.5 h, 60 °C
Reference
- Synthesis and catalytic study of magnetic separable catalyst: M(Salen)-functionalized Fe3O4 polymer composite materials (M = Ru(III), Cu(II), Fe(III))Advanced Materials Research (Zuerich, 2011, 197, 197-198,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sulfuric acid , Thallium nitrate Solvents: Methanol , Water ; > 1 min, rt
Reference
- Activation of iron(III) and bismuth(III) nitrates by tungstophosphoric acid. Solvent-free oxidative deprotection of oximes to carbonyl compoundsSynthetic Communications, 2004, 34(19), 3587-3593,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium, chloronitrosyl[[2,2′-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitril… Solvents: Ethyl acetate ; 11 h, rt
Reference
- (NO)Ru(salen)-catalyzed aerobic oxidation of o-hydroxybenzyl alcohol derivativesSynlett, 2003, (12), 1868-1870,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water
Reference
- Mild base mediated desilylation of various phenolic silyl ethersTetrahedron Letters, 1997, 38(2), 187-190,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Water Catalysts: Nickel sulfate (NiSO4) (reaction products with bipyridine modified PSP cysteine mutants) Solvents: Dimethylformamide ; 12 h, pH 8.8, rt
Reference
- Biocatalytic Cross-Coupling of Aryl Halides with a Genetically Engineered Photosensitizer Artificial DehalogenaseJournal of the American Chemical Society, 2021, 143(2), 617-622,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo , Palladium , Copper Solvents: Toluene ; overnight, 1 atm, 110 °C
Reference
- Bimetallic Cu-Pd Nanoparticles Supported on Bio-silica as an Efficient Catalyst for Selective Aerobic Oxidation of Benzylic AlcoholsSynthesis, 2017, 49(6), 1387-1393,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 30 min, 1 atm, 303 K; 6 h, 1 atm, 303 K
Reference
- Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular OxygenChemistry - An Asian Journal, 2016, 11(21), 3084-3089,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Tempo , Copper(4+), bis(acetonitrile)tetraaqua[μ-[5-phenyl-2,8-di(2-pyridinyl-κN)anthyri… Solvents: Toluene ; 12 h, 100 °C
Reference
- Dicopper Complexes with Anthyridine-Based Ligands: Coordination and Catalytic ActivityOrganometallics, 2016, 35(2), 151-158,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Ytterbium chloride ; 1 min, 70 °C; 1 min, 70 °C → 120 °C
Reference
- A Green, Solvent-Free, Microwave-Assisted, High-Yielding YbCl3 Catalyzed Deprotection of THP/MOM/Ac/Ts Ethers of Chalcone Epoxide and 2'-Aminochalcone and Their Sequel CyclizationJournal of Heterocyclic Chemistry, 2016, 53(6), 2111-2122,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Water ; 1 min, rt; 8 min, 60 °C
Reference
- β-Cyclodextrin in water: highly facile biomimetic one pot deprotection of phenolic THP/MOM/Ac/Ts ethers and concomitant regioselective cyclization of chalcone epoxides and 2'-aminochalconesRSC Advances, 2015, 5(103), 85128-85138,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Acetonitrile , Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Reference
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 CatalystOrganic Process Research & Development, 2014, 18(11), 1503-1508,
Synthetic Circuit 22
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
2-Hydroxybenzaldehyde Raw materials
- Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Methyl salicylate
- BENZALDEHYDE, 2-(1-METHYLETHOXY)-, O-METHYLOXIME
- 2-(Methoxymethoxy)-benzaldehyde
- 2-Formylphenyl Acetate
- 2-Bromobenzaldehyde
- Phenol, 2-(1,3-dithian-2-yl)-
- Methanesulfonic acid, trifluoro-, 2-formylphenyl ester
- Salicyl alcohol
- Lignin
- Salicylaldoxime
2-Hydroxybenzaldehyde Preparation Products
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- Vanillin (121-33-5)
- Syringaldehyde (134-96-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- 4-Ethylguaiacol (2785-89-9)
- 4-Ethylresorcinol (2896-60-8)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 4-Methylcatechol (452-86-8)
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2-Hydroxybenzonitrile (611-20-1)
- 3-Ethylphenol (620-17-7)
- 2,3,5-Trimethyphenol (697-82-5)
- 2H-1,3-Benzoxazine, 2,2-dimethyl- (74405-18-8)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- 2-Isopropoxy-benzonitrile (90921-35-0)
- 2-Methoxy-4-methylphenol (93-51-6)
- Methyl Paraben (99-76-3)
2-Hydroxybenzaldehyde Suppliers
Nantong Zhonghe Chemical New Material Co.LTD
Audited Supplier
(CAS:90-02-8)
HU GE BING
13003551299
2369399482@qq.com
KUNSHAN HORIZON CHEMICAL CO.,LTD
Audited Supplier
(CAS:90-02-8)
KANG LIANG
15250262006
hrzhg2011@126.com
SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier
(CAS:90-02-8)
HUANG JING LI
18025840623
sz@meryer.com
WU HAN XIN XIN JIA LI Biotechnology Co., Ltd.
Audited Supplier
(CAS:90-02-8)
WANG JING LI
13207195831
wjyxxjl@foxmail.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:90-02-8)
A LA DING
anhua.mao@aladdin-e.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier
(CAS:90-02-8)
CAI JING LI
18662931390
507167383@qq.com
2-Hydroxybenzaldehyde Related Literature
-
Tahra Ayed,Laure Vendier,Mary Grellier,Ghenwa Bouhadir,Jean-Claude Barthelat,Sylviane Sabo-Etienne,Didier Bourissou Dalton Trans., 2007, 2370-2372
-
Tuan K. A. Hoang,The Nam Long Doan,Kyung Eun Kate Sun,P. Chen RSC Adv., 2015,5, 41677-41691
-
Marie Claire Hermant,Bert Klumperman,Cor E. Koning Chem. Commun., 2009, 2738-2740
-
Karin S. Straley,Sarah C. Heilshorn Soft Matter, 2009,5, 114-124
-
Xinchang Pang,Yanjie He,Beibei Jiang,James Iocozzia,Lei Zhao,Hanzheng Guo,Jin Liu,Mufit Akinc,Nicola Bowler,Xiaoli Tan,Zhiqun Lin Nanoscale, 2013,5, 8695-8702
-
Tatiana Da Ros,Jean-François Nierengarten J. Mater. Chem. B, 2017,5, 6425-6427
-
Zilu Chen,Helmut W. Schmalle,Thomas Fox,Heinz Berke Dalton Trans., 2005, 580-587
-
Xiaoli Zhu,Xiaoxia Chen,Fangfang Ban,Ya Cao,Jing Zhao,Guifang Chen Chem. Commun., 2017,53, 10504-10507
90-02-8 (2-Hydroxybenzaldehyde) Related Products
- 95-01-2(2,4-Dihydroxybenzaldehyde)
- 387-46-2(2,6-Dihydroxybenzaldehyde)
- 487-70-7(2,4,6-Trihydroxybenzaldehyde)
- 24677-78-9(2,3-Dihydroxybenzaldehyde)
- 81502-74-1(2-Hydroxybenzene-1,3,5-tricarbaldehyde)
- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)
- 708-06-5(2-Hydroxy-1-naphthaldehyde)
- 1194-98-5(2,5-Dihydroxybenzaldehyde)
- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)
- 6248-20-0(2,4-Dihydroxy-3-methylbenzaldehyde)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-02-8)Salicylaldehyde
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:90-02-8)2-Hydroxybenzaldehyde
99%
500g
212